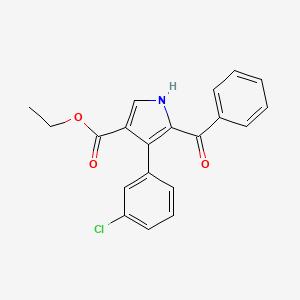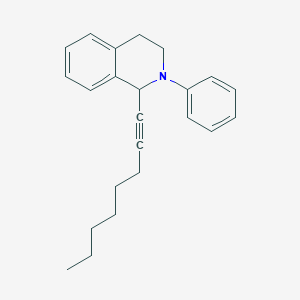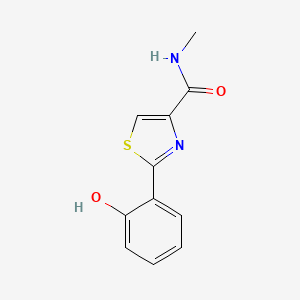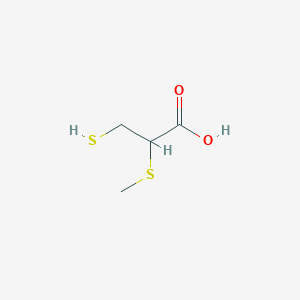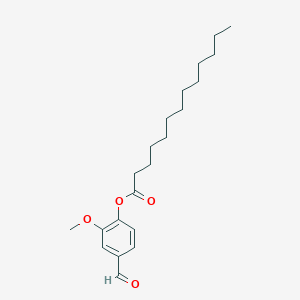
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C21H32O4 It is an ester derivative of tridecanoic acid and 4-formyl-2-methoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 4-formyl-2-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction between tridecanoic acid and 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl tridecanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl tridecanoate.
Substitution: Various substituted phenyl tridecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Wirkmechanismus
The mechanism of action of tridecanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Tridecanoic acid: n-Tridecanoic acid.
4-formyl-2-methoxyphenol: Vanillin.
Uniqueness
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to its combination of a long-chain fatty acid (tridecanoic acid) and an aromatic aldehyde (4-formyl-2-methoxyphenol). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
765298-71-3 |
|---|---|
Molekularformel |
C21H32O4 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
(4-formyl-2-methoxyphenyl) tridecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-21(23)25-19-15-14-18(17-22)16-20(19)24-2/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
VKGXCDKSKWQZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)

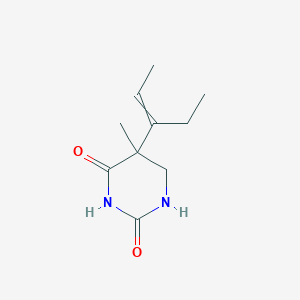
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
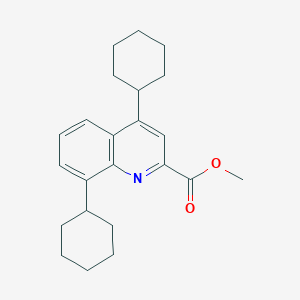
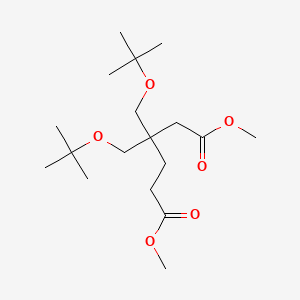
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
